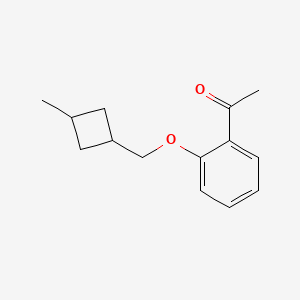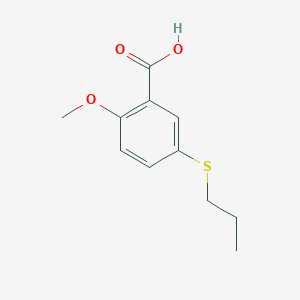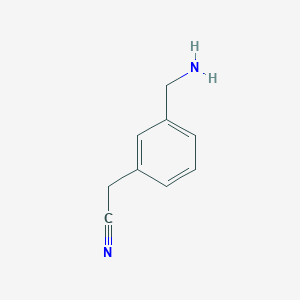
2-(3-(Aminomethyl)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is of interest due to its diverse applications in research, industry, and medicine.
2-(3-(Aminomethyl)phenyl)acetonitrile: is a chemical compound with the molecular formula C9H9NO. It consists of a benzene ring substituted with an aminomethyl group and a nitrile functional group.
Méthodes De Préparation
Synthetic Routes: The synthesis of 2-(3-(Aminomethyl)phenyl)acetonitrile involves various methods. One common approach is the reaction of 3-(aminomethyl)benzonitrile with an appropriate reagent.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve the use of suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Des Réactions Chimiques
Reactivity: 2-(3-(Aminomethyl)phenyl)acetonitrile can undergo several types of reactions
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are relevant. Reaction conditions depend on the specific transformation.
Major Products: The primary products depend on the reaction type. For example, reduction may yield substituted amines or other derivatives.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity, functionalization, and potential as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or ligands targeting specific receptors.
Medicine: Investigations focus on its pharmacological properties, potential drug candidates, or therapeutic applications.
Industry: Applications in fine chemicals, pharmaceuticals, and materials science are areas of interest.
Mécanisme D'action
- The precise mechanism by which 2-(3-(Aminomethyl)phenyl)acetonitrile exerts its effects depends on its specific application.
- Molecular targets and pathways involved may vary, necessitating further research.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlighting its uniqueness requires comparing it to structurally related compounds.
Similar Compounds: While I don’t have a specific list, related compounds include other benzene derivatives with nitrile or amino groups.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-[3-(aminomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4,7,11H2 |
Clé InChI |
BUUNDASAMBILEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CN)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)


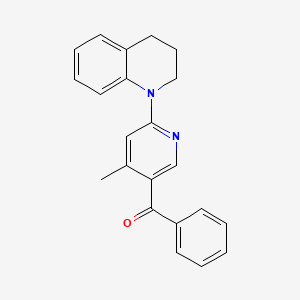
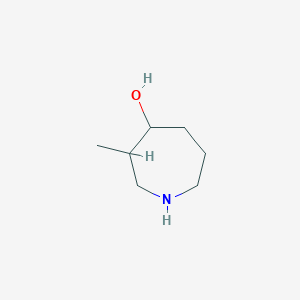
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)


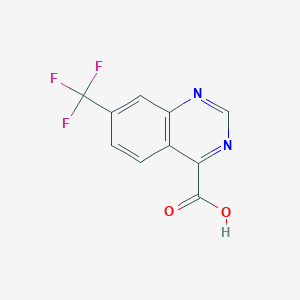
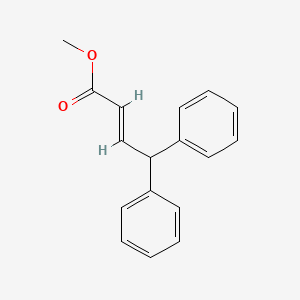
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
